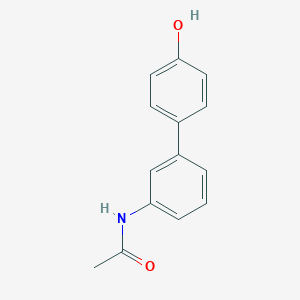

4-(3-Acetylaminophenyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

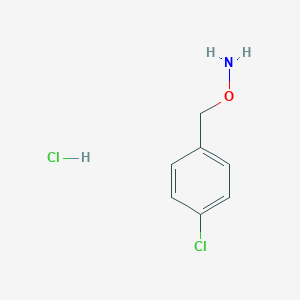

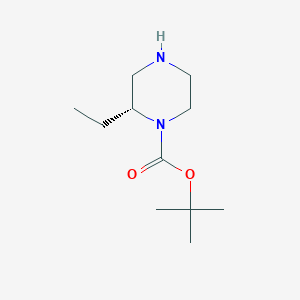

“4-(3-Acetylaminophenyl)phenol” is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “4-(3-Acetylaminophenyl)phenol” consists of an aromatic ring bearing one or more hydroxyl groups . It is a type of phenolic compound, which are known for their bioactive properties .

Chemical Reactions Analysis

Phenolic compounds, including “4-(3-Acetylaminophenyl)phenol”, are known to be very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form quinones .

Applications De Recherche Scientifique

Phosphorylation and Synthesis Applications

Phosphorylation of Acetylaminophenols

The oxidative cross-coupling of 4-acetylaminophenol (paracetamol) and its structural isomers with secondary phosphine chalcogenides at room temperature has been explored, yielding O-(acetylamino)phenyl chalcogenophosphinates with high efficiency. This synthesis pathway opens up new avenues in the preparation of organophosphorus compounds, which are valuable in various chemical reactions and industrial applications (Volkov et al., 2019).

Material Science and Electrochemistry

Conducting Polymers

The synthesis of monomers like thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and their polymerization has been investigated for applications in conducting polymers. These materials show potential for use in electrochromic devices and as conductive elements in electronic devices, highlighting the versatility of acetylaminophenol derivatives in advanced material applications (Bingöl et al., 2005).

Electrochemical Applications

Studies on Mn(II) complexes of acetylaminophenol derivatives have demonstrated their potential in catalyzing the oxygen reduction reaction, a key process in fuel cells and metal-air batteries. This suggests that acetylaminophenol derivatives can play a significant role in the development of more efficient and sustainable energy storage technologies (Bharty et al., 2019).

Pharmacology and Drug Design

Pharmacoproteomics

The treatment of cystic fibrosis bronchial epithelial cells with 4-phenylbutyrate, a compound related to 4-(3-Acetylaminophenyl)phenol, has been explored through pharmacoproteomics. This study identified cellular chaperones and protein processing enzymes, highlighting the therapeutic potential of such compounds in modulating protein processing and trafficking in the context of cystic fibrosis (Singh et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(4-hydroxyphenyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14(17)8-6-11/h2-9,17H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOBDZNWQCBRSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457989 |

Source

|

| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Acetylaminophenyl)phenol | |

CAS RN |

462660-26-0 |

Source

|

| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)

![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)

![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)